5-aminonaphthalene-1-sulfonyl Chloride
Description
Contextualization of 5-Aminonaphthalene-1-sulfonyl Chloride within Naphthalene (B1677914) Sulfonyl Chemistry
Within the broader family of naphthalene sulfonyl chlorides, this compound holds a notable position. Its structure is distinguished by the presence of both a reactive sulfonyl chloride group at the 1-position and an amino group (-NH₂) at the 5-position of the naphthalene ring. This dual functionality makes it a versatile building block in organic synthesis. The amino group can be further modified, allowing for the creation of a wide range of derivatives with tailored properties. The synthesis of this compound typically involves the chlorosulfonation of 5-aminonaphthalene-1-sulfonic acid. This precursor, also known as Laurent's acid, is synthesized through the sulfonation and subsequent reduction of nitronaphthalene. thermofisher.comchemicalbook.com
Overview of the Significance of Naphthalene Sulfonyl Chlorides in Organic and Biological Sciences
The significance of naphthalene sulfonyl chlorides in the scientific community is multifaceted. In organic chemistry, they serve as essential reagents for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The naphthalene moiety itself is a key structural component in many FDA-approved drugs. magtech.com.cn
In the biological sciences, the fluorescent nature of many naphthalene sulfonamide derivatives has led to their widespread use as probes for studying biological systems. nih.gov These fluorescent labels can be covalently attached to proteins, peptides, and other biomolecules, enabling researchers to investigate their structure, function, and interactions. The environmental sensitivity of the naphthalene fluorophore provides valuable information about the local environment of the labeled molecule.
Structural Relationship and Comparative Research Relevance to 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)
A crucial point of comparison for this compound is the well-known and extensively studied compound, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride. youtube.com Structurally, the two compounds are very similar, with the key difference being the substituent at the 5-position: a primary amine (-NH₂) in this compound versus a dimethylamino group (-N(CH₃)₂) in dansyl chloride.
This seemingly minor structural difference has a significant impact on the electronic and, consequently, the fluorescence properties of the molecules and their derivatives. The dimethylamino group in dansyl chloride is a stronger electron-donating group than the primary amino group. This enhanced electron-donating character generally leads to dansyl derivatives exhibiting higher fluorescence quantum yields and longer emission wavelengths compared to the corresponding derivatives of this compound.
The research relevance of this comparison lies in the selection of the appropriate fluorescent label for a specific application. While dansyl chloride is a more established and generally more fluorescent probe, the primary amino group of this compound offers a reactive handle for further chemical modification, allowing for the development of more complex and specialized probes. The reactivity of the sulfonyl chloride group in both compounds with primary amines follows a similar nucleophilic substitution mechanism. bldpharm.com
Below is a comparative data table of the two compounds:
| Property | This compound | 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) |
| CAS Number | 145061-31-0 | 605-65-2 |
| Molecular Formula | C₁₀H₈ClNO₂S | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 241.70 g/mol | 269.75 g/mol |
| Functional Group at C5 | Primary Amine (-NH₂) | Dimethylamino (-N(CH₃)₂) |
| Primary Application | Organic synthesis, precursor for fluorescent probes | Fluorescent labeling of amines, peptides, and proteins |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBHMACNYOOUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of Naphthalene Sulfonyl Chlorides
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The core reactivity of naphthalene (B1677914) sulfonyl chlorides involves the nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This process is fundamental to the formation of sulfonamides and other derivatives.
Reactivity with Primary Amines for Sulfonamide Formation
Naphthalene sulfonyl chlorides, including 5-aminonaphthalene-1-sulfonyl chloride, readily react with primary amines to form stable sulfonamide linkages. nih.govresearchgate.net This reaction is a cornerstone of their application in chemical synthesis. The reaction proceeds via a nucleophilic attack of the primary amine's nitrogen atom on the sulfonyl sulfur. rsc.org
The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates a chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. acs.orgrsc.org Studies on various sulfonyl chlorides have shown that primary amines are generally highly reactive nucleophiles in this context. rsc.orgrsc.org The reaction of 5-dimethylamino-naphthalene-1-sulfonyl chloride with both aliphatic and aromatic primary amines yields stable, often fluorescent, sulfonamide adducts. nih.gov
The formation of the sulfonamide product is generally more rapid with primary amines compared to secondary amines, a difference attributed to the higher nucleophilicity and lower steric bulk of primary amines. rsc.org Microwave irradiation has been shown to accelerate this reaction, often allowing for solvent-free conditions. rsc.org
Reactivity with Secondary Amines and Steric Hindrance Considerations
While naphthalene sulfonyl chlorides react with secondary amines to form N,N-disubstituted sulfonamides, the reaction rate and yield are significantly influenced by steric factors. nih.gov Generally, secondary amines exhibit lower reactivity compared to primary amines due to increased steric hindrance around the nitrogen atom, which impedes its approach to the sulfonyl sulfur center. rsc.orgrsc.org
Research on the reaction of sulfonyl chlorides with sterically hindered secondary amines, such as diisopropylamine, indicates that the direct reaction with the sulfonyl chloride is slow. researchgate.net In some cases, for a different naphthalene derivative, nucleophilic substitution occurs readily with primary amines but not with most secondary amines, highlighting the significant impact of steric bulk. unideb.hu This suggests that for bulky secondary amines, the reaction pathway may be complex. The sulfonamide derivatives formed from secondary amines are typically insoluble solids. nih.gov
| Amine Type | Relative Reactivity | Key Considerations |
|---|---|---|
| Primary Amines | High | Forms N-substituted sulfonamides; reaction is generally rapid. rsc.orgrsc.org |
| Secondary Amines | Moderate to Low | Forms N,N-disubstituted sulfonamides; reaction is slower and sensitive to steric hindrance. rsc.orgresearchgate.net |
Reactions with Hydroxyl and Carboxylic Acid Functional Groups
The electrophilic sulfonyl chloride group can also react with other nucleophiles such as alcohols (hydroxyl groups) and, under certain conditions, carboxylic acids. The reaction with alcohols yields sulfonic acid esters. nih.govresearchgate.net For instance, 5-dimethylamino-naphthalene-1-sulfonyl chloride is known to label hydroxyl functional groups. nih.gov The selective sulfonylation of primary alcohols can be achieved, for example, using p-toluenesulfonyl chloride in the presence of a catalyst.
The direct reaction with a carboxylic acid functional group is less straightforward. While sulfonyl chlorides are used to activate carboxylic acids for conversion into other functional groups like alcohols, the formation of a mixed anhydride (B1165640) by direct nucleophilic attack of the carboxylic acid is a possible but often intermediate step. For example, in the synthesis of N-(naphthalen-1-ylsulfonyl)-L-valine, the reaction between naphthalene-1-sulfonyl chloride and the amino acid L-valine occurs at the more nucleophilic amino group, leaving the carboxylic acid group intact under the specified reaction conditions.
Reactivity with Phenols and Imidazoles
Phenols, being more acidic than aliphatic alcohols, can be converted to their more nucleophilic phenoxide ions in the presence of a base like pyridine. These phenoxides readily react with naphthalene sulfonyl chlorides in a nucleophilic substitution reaction to yield aryl sulfonate esters. Studies using various substituted phenols and arenesulfonyl chlorides have shown that this reaction is versatile, tolerating both electron-donating and electron-withdrawing groups on either reactant. The use of a base is crucial to facilitate the formation of the more reactive phenoxide nucleophile.
Imidazole (B134444) acts as a potent nitrogen-based nucleophile. The reaction of arenesulfonyl chlorides with imidazole results in the formation of an N-sulfonylimidazole. The mechanism is analogous to that with amines, involving the nucleophilic attack of one of the imidazole nitrogen atoms on the sulfonyl sulfur. Kinetic studies on the reaction of imidazole with other electrophiles suggest that a second molecule of imidazole can act as a general base catalyst, facilitating proton transfer in the transition state.
Reaction Kinetics and Mechanistic Studies
Kinetic studies, particularly on solvolysis reactions, provide deep insight into the mechanistic pathways of nucleophilic substitution at the sulfonyl center.
Solvolytic Reaction Kinetics of Naphthalene Sulfonyl Chlorides
The solvolysis of naphthalene sulfonyl chlorides—their reaction with the solvent as the nucleophile—has been investigated to elucidate the reaction mechanism. The extended Grunwald-Winstein equation is a key tool in these studies, correlating the reaction rate constant (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). The equation is expressed as:
log(k/ko) = lNT + mYCl
Here, 'l' represents the sensitivity of the solvolysis rate to solvent nucleophilicity, and 'm' represents the sensitivity to solvent ionizing power. The ratio of l/m is often used as a criterion to distinguish between SN1 and SN2 mechanisms.
Kinetic studies on 4-(acetylamino)-1-naphthalenesulfonyl chloride across various solvents yielded sensitivity values of l = 0.76 and m = 0.37. The resulting l/m ratio of 2.1 is indicative of a bimolecular SN2 mechanism, where bond formation is more significant than bond cleavage in the transition state. This is further supported by a kinetic solvent isotope effect (KSIE) of 1.75, which is consistent with a bimolecular mechanism, likely involving general-base catalysis by a solvent molecule.
| Compound | l value | m value | l/m ratio | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| 4-(acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.1 | Dissociative SN2 | |
| 5-dimethylamino-naphthalene-1-sulfonyl chloride | 0.96 | 0.53 | 1.8 | SN2 | nih.gov |
Investigation of Intermediates (e.g., Sulfoxonium Intermediate)
In the study of reaction mechanisms involving naphthalene sulfonyl chlorides and their derivatives, the identification of transient species is crucial for a comprehensive understanding of the transformation pathways. Among the various intermediates proposed, sulfoxonium species, particularly sulfoxonium ylides, have been a subject of significant investigation. These ylides are zwitterionic intermediates that have found extensive application in organic synthesis, serving as alternatives to diazo compounds for carbene transfer reactions. researchgate.netresearchgate.net
Sulfoxonium ylides can be generated from precursors such as sulfoxonium salts. Their reactivity is characterized by the nucleophilicity of the α-carbon, which allows for reactions with a wide range of electrophiles. mdpi.com For instance, nucleophilic addition of sulfoxonium methylides to sulfonyl chlorides can yield α-substituted sulfoxonium ylides. nih.gov The subsequent reactions of these intermediates are diverse and include cyclizations, rearrangements, and insertion reactions into various bonds like N-H, O-H, and C-H. nih.govmdpi.com
The formation of a metal-carbene from a sulfoxonium ylide is a key step in many catalytic cycles. nih.gov These carbenes can then participate in a variety of transformations. The general mechanism for many sulfoxonium ylide reactions involves the nucleophilic addition of the ylide's carbanion to an electrophile, forming a zwitterionic betaine (B1666868) intermediate. This intermediate then undergoes an intramolecular cyclization to form products like epoxides, aziridines, or cyclopropanes, with the concomitant elimination of a sulfoxide. mdpi.commdpi.com
Recent research has also explored the synthesis of cyclic sulfoxonium ylides through intramolecular palladium-catalyzed arylation, demonstrating the versatility of these intermediates in constructing complex molecular architectures. mdpi.com The ambiphilic character of the ylidic carbon in sulfoxonium ylides makes them excellent substrates for bifunctionalization reactions. researchgate.net
Factors Influencing Reaction Rates and Yields
The rates and yields of reactions involving naphthalene sulfonyl chlorides are governed by several key factors, including the nature of the reactants, solvent properties, temperature, and the presence of catalysts. hawaii.edulibretexts.org
Solvent Effects: The solvent plays a critical role in determining the reaction pathway and rate. For the related compound 5-dimethylamino-naphthalene-1-sulfonyl chloride, solvolysis rates were studied in 31 different solvents. The reaction rates were found to correlate well with the extended Grunwald-Winstein equation, which considers both solvent nucleophilicity and ionizing power. psu.eduresearchgate.net The sensitivity values obtained from this correlation (l = 0.96 and m = 0.53) support an SN2 reaction mechanism. psu.eduresearchgate.net This is further corroborated by large negative activation entropies (ΔS≠ from -23.1 to -36.3 cal·mol⁻¹·K⁻¹) and relatively small positive activation enthalpies (ΔH≠ from 12.0 to 15.9 kcal·mol⁻¹), which are characteristic of bimolecular transition states. psu.eduresearchgate.net
Reactant Concentration and Chemical Nature: As with most chemical reactions, increasing the concentration of reactants generally leads to an increased reaction rate due to a higher frequency of molecular collisions. libretexts.orgkhanacademy.org The inherent chemical nature of the reacting substances, including the electronic effects of substituents on the naphthalene ring, also significantly influences reactivity. hawaii.edu For arenesulfonyl chlorides, electron-withdrawing groups on the aromatic ring typically increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate. nih.gov Kinetic studies on a series of benzenesulfonyl chlorides showed a Hammett ρ-value of +2.02, indicating that the reaction is facilitated by electron-withdrawing substituents. nih.gov
Temperature: Reaction rates for sulfonyl chlorides, like most chemical reactions, increase with temperature. hawaii.edulibretexts.org An increase in temperature raises the average kinetic energy of molecules, leading to more frequent and more energetic collisions, which increases the likelihood of overcoming the activation energy barrier. libretexts.org For example, a 10 °C rise in temperature can approximately double the rate of many reactions. libretexts.org
Catalysis: The presence of a catalyst can dramatically increase reaction rates by providing an alternative reaction pathway with a lower activation energy. hawaii.edukhanacademy.org In the context of sulfonyl chloride reactions, various transition metal catalysts are often employed to facilitate cross-coupling and other transformations. nih.govresearchgate.net The choice of catalyst and ligands is crucial for achieving high yields and selectivity.
Below is a table summarizing kinetic data for the solvolysis of a related naphthalene sulfonyl chloride derivative, illustrating the impact of the solvent on reaction parameters.
| Parameter | Value Range | Interpretation |
|---|---|---|
| Sensitivity to Solvent Nucleophilicity (l) | 0.96 ± 0.09 | High sensitivity indicates significant solvent nucleophilic assistance in the transition state, characteristic of an SN2 mechanism. |
| Sensitivity to Solvent Ionizing Power (m) | 0.53 ± 0.03 | Moderate sensitivity suggests some charge separation in the transition state. |
| Activation Enthalpy (ΔH≠) | 12.0 to 15.9 kcal·mol-1 | Relatively small positive values are consistent with a bimolecular reaction pathway. psu.eduresearchgate.net |
| Activation Entropy (ΔS≠) | -23.1 to -36.3 cal·mol-1·K-1 | Large negative values indicate a more ordered transition state compared to the reactants, as expected for an SN2 mechanism. psu.eduresearchgate.net |
| Solvent Kinetic Isotope Effects (SKIEs) | 1.34 to 1.88 | Values greater than 1 support a mechanism where the solvent is involved as a nucleophile in the rate-determining step. psu.edu |
Transformations Involving the Naphthalene Core and Amino Group
Oxidative Degradation Studies
The oxidative degradation of molecules containing aminonaphthalene sulfonyl structures is relevant for understanding their environmental fate and for developing advanced oxidation processes for water treatment. Studies on analogous compounds, such as 4-aminobenzene sulfonamides, have shown that they can be degraded using various iron-based systems that activate sulfite (B76179) to produce highly reactive radicals like SO₄⁻•. mdpi.com
In one study, the degradation of several sulfonamides was compared using Fe(0), Fe(II), Fe(III), and Fe(VI) in the presence of sulfite. The Fe(VI)/sulfite system proved to be the most efficient, capable of completely degrading the sulfonamides within the first 5 minutes of the reaction. mdpi.com This high efficiency is attributed to the high redox potential of Fe(VI) species in acidic media. mdpi.com The degradation rates for the different iron-based systems followed the order: Fe(VI) > Fe(II) > Fe(0) > Fe(III). mdpi.com
Another relevant transformation is the oxidative reaction of arenesulfonyl chlorides with tertiary amines in the presence of air. This reaction can lead to the formation of sulfonylethenamines. researchgate.net In this process, the sulfonyl chloride appears to play a dual role, both promoting the aerobic oxidation of the amine and acting as an electrophile to trap the resulting enamine intermediate. researchgate.net Furthermore, the direct oxidative conversion of thiols to sulfonyl chlorides can be achieved using reagents like hydrogen peroxide with zirconium tetrachloride or N-chlorosuccinimide. organic-chemistry.org Electrochemical methods have also been developed for the oxidative coupling of amines and thiols to form sulfonamides, representing an environmentally benign approach that avoids harsh chemical oxidants. semanticscholar.org
Metal-Free N-Arylation Methods for Tertiary Amines using Naphthalene Sulfonyl Chloride Analogs
The development of metal-free arylation methods is a significant goal in modern organic synthesis to avoid residual metal contamination in products, particularly in pharmaceuticals. Diaryliodonium salts have emerged as effective arylating agents for C-H and N-H bonds under transition-metal-free conditions. nih.govmdpi.com These reactions offer an eco-friendlier alternative to traditional metal-catalyzed cross-coupling reactions. mdpi.com
The regioselective metal-free N-arylation of various heteroarenes, such as carbazoles, pyridinones, and imidazoles, has been successfully achieved using diaryliodonium salts. nih.govmdpi.com These reactions are typically promoted by a base, such as KOtBu or N,N-diethylaniline, and proceed under mild conditions. nih.govmdpi.com The choice of solvent and the counter-ion of the iodonium (B1229267) salt can significantly influence the reaction's efficiency and selectivity. researchgate.net For instance, in the N-arylation of 2-pyridinones, fluorobenzene (B45895) was found to be an optimal solvent, providing high yields and selectivities. mdpi.com
While the literature extensively covers the N-arylation of primary and secondary amines and N-H containing heterocycles, the direct N-arylation of tertiary amines to form quaternary ammonium (B1175870) salts using these methods is less commonly the primary focus. However, the principles of using hypervalent iodine reagents as electrophilic aryl sources are applicable. A novel metal-free direct arylation of unbiased arenes, including naphthalene, with diaryliodonium triflates has also been established, demonstrating the broad utility of these reagents for forming C-C bonds without solvents or additives. nih.gov This highlights the potential for developing analogous N-arylation methodologies for a wide range of nitrogen-containing compounds.
Desulfonylative Reactions of Sulfonyl Chlorides
Aryl sulfonyl chlorides are versatile reagents that can undergo desulfonylative cross-coupling reactions, where the -SO₂Cl group is extruded as SO₂ and replaced by another functional group. researchgate.net This transformation provides a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, using sulfonyl chlorides as arylating agents. nih.govmagtech.com.cn These reactions are typically catalyzed by transition metals like palladium or nickel. nih.govnih.gov
In palladium-catalyzed processes, it has been noted that arylsulfonyl chlorides can be unreactive under certain conditions, while under others, they efficiently couple with a range of nucleophiles. nih.gov The desulfonylative pathway is often in competition with sulfonylation, where the sulfonyl group is retained. The key factors determining the outcome are typically the reaction temperature and the specific catalytic system employed. researchgate.net
Nickel-catalyzed desulfonylative reactions have also been extensively developed. For example, the cleavage of the C(sp²)–SO₂ bond in aryl sulfones (which can be derived from sulfonyl chlorides) allows for cross-coupling with Grignard reagents or other organometallic partners. nih.gov The mechanism often involves the oxidative addition of the C-S bond to a low-valent metal center. nih.gov
The table below provides examples of yields from desulfonylative cross-coupling reactions, showcasing the versatility of this methodology.
| Catalyst System | Coupling Partners | Product Type | Reported Yield |
|---|---|---|---|
| Nickel / P(n-Bu)3 | (Hetero)aryl sulfone (intramolecular) | (Hetero)biaryl | Moderate to high nih.gov |
| Palladium-based | Arylboronic acid + Amine (in situ) | Arylsulfonamide | Good to excellent nih.gov |
| Nickel / Mg | Aryl sulfone + Aryl bromide | Biaryl | Not specified nih.gov |
| Metal-free (NaI) | Aryl sulfonyl chloride + Alkyne | (E)-β-iodovinyl sulfone | Up to 98% researchgate.net |
Derivatization and Conjugation Strategies Utilizing Naphthalene Sulfonyl Chlorides
Covalent Labeling of Biomolecules
The fundamental principle of covalent labeling with naphthalene (B1677914) sulfonyl chlorides involves the reaction of the sulfonyl chloride group (-SO₂Cl) with nucleophilic groups on biomolecules, most commonly the amino groups (-NH₂) of amino acids, peptides, and proteins. This reaction results in a stable sulfonamide linkage, covalently attaching the fluorescent naphthalene group to the target molecule.
Pre-column derivatization of amino acids with naphthalene sulfonyl chlorides is a widely adopted strategy to enhance their detection in analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Amino acids themselves often lack strong chromophores or fluorophores and can exhibit poor retention on common reversed-phase chromatography columns. nih.gov Chemical derivatization addresses these challenges by attaching a moiety that improves chromatographic behavior and boosts signal detection. nih.gov
The reaction, often termed "dansylation" when using dansyl chloride, involves incubating the amino acid sample with the reagent in a buffered solution at an alkaline pH, typically between 9.5 and 10. nih.govresearchgate.net This high pH ensures that the target amino groups are deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride. The process is often carried out at elevated temperatures to facilitate the reaction. researchgate.net The resulting dansylated amino acids are not only fluorescent but are also more hydrophobic, leading to better retention and separation on C8 or C18 reversed-phase columns. nih.govresearchgate.net This method is robust and allows for the sensitive analysis of all 20 proteinogenic amino acids within biological samples. nih.gov
| Parameter | Description | Source(s) |
| Reagent | 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) | nih.govresearchgate.net |
| Target Group | Primary and secondary amino groups of amino acids | researchgate.net |
| Reaction pH | Typically 9.5 - 10.0 (e.g., sodium carbonate buffer) | nih.govresearchgate.net |
| Purpose | To improve chromatographic retention and enhance detection sensitivity (UV or fluorescence) | nih.govresearchgate.net |
| Analytical Methods | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.govchemicalbook.com |
| Detection | Fluorescence (e.g., Excitation: ~324 nm, Emission: ~559 nm for dansyl glycine) or UV absorbance | researchgate.net |
Naphthalene sulfonyl chlorides are extensively used for labeling peptides and proteins. The primary targets for this conjugation are the free amino groups: the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group on the side chain of lysine (B10760008) residues. nih.govnih.gov This labeling is instrumental in protein sequencing, particularly for identifying the N-terminal amino acid. nih.gov After labeling, the protein is subjected to total acid hydrolysis. The sulfonamide bond between the naphthalene group and the N-terminal amino acid is resistant to this hydrolysis, while all other peptide bonds are cleaved. nih.gov The fluorescently tagged N-terminal amino acid can then be identified, commonly by thin-layer chromatography. nih.gov
The selectivity of the labeling reaction between the N-terminus and lysine residues can be controlled by carefully adjusting the pH. This is possible due to the difference in the acidity constant (pKa) of the two amino groups. The α-amino group of the N-terminus typically has a pKa around 8, whereas the ε-amino group of lysine is more basic with a pKa around 10. nih.gov
N-Terminal Labeling: At a near-physiological pH (around 7 to 7.4), the N-terminal α-amino group is more nucleophilic than the lysine side chain, which remains largely protonated. This allows for preferential modification of the N-terminus. nih.gov
Lysine Labeling: To target lysine residues, the reaction is performed at a higher pH, generally in the range of 8.5 to 9.5. At this pH, a significant fraction of the lysine ε-amino groups are deprotonated and available for reaction. nih.gov
| Target Site | Typical Reaction pH | Basis for Selectivity | Application | Source(s) |
| N-Terminus (α-amino group) | ~7.0 - 7.4 | Lower pKa (~8) makes it more nucleophilic than lysine at this pH. | N-terminal amino acid identification, site-specific protein modification. | nih.govnih.gov |
| Lysine (ε-amino group) | ~8.5 - 9.5 | Higher pKa (~10) requires a more basic pH for deprotonation and reaction. | General protein labeling, studying protein structure and dynamics. | nih.govresearchgate.net |
Beyond amino acids and proteins, naphthalene sulfonyl derivatives can be used to functionalize other biopolymers, such as carbohydrates. An example is the synthesis of a fluorescently labeled bacterial polymer, 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG). researchgate.net Alginate is a naturally occurring anionic polysaccharide. In this work, the amino group of 4-aminonaphthalene-1-sulfonic acid was used to form a covalent linkage with the alginate polymer backbone. The resulting AmNS-ALG biopolymer exhibited fluorescence, and its spectroscopic properties, including fluorescence lifetime, were studied in various solvents. This research demonstrates the utility of naphthalene-based compounds in creating fluorescently tagged biopolymers, enabling the study of their conformational behavior and interaction with different chemical environments. researchgate.net
Formation of Fluorescent Probes and Conjugates
The naphthalene sulfonyl scaffold is inherently fluorescent, a property that is central to its application as a labeling agent. When a naphthalene sulfonyl chloride reacts with a non-fluorescent biomolecule, it confers its fluorescent properties to the target, creating a fluorescent probe or conjugate.
The fluorescence of dansyl derivatives, such as those formed from the reaction of 5-aminonaphthalene-1-sulfonyl chloride or dansyl chloride, arises from the electronic structure of the naphthalene ring system substituted with both an electron-donating group and an electron-withdrawing group. researchgate.netmdpi.com
The amino or dimethylamino group (-NH₂ or -N(CH₃)₂) at the 5-position acts as an electron donor, while the sulfonyl group (-SO₂) at the 1-position acts as an electron acceptor. researchgate.netmdpi.com This arrangement creates an intramolecular charge-transfer system. Upon excitation with UV or near-visible light, an electron is promoted to an excited state, which has significant charge-transfer character. The subsequent relaxation of this electron back to the ground state results in the emission of a photon, observed as fluorescence. mdpi.comnih.gov These derivatives typically exhibit a strong fluorescence in the green to blue-green region of the visible spectrum, with large Stokes shifts (the difference between the excitation and emission maxima), which is advantageous for detection as it minimizes self-quenching and simplifies optical measurements. chemicalbook.com
| Derivative Example | Excitation Max (λex) | Emission Max (λem) | Notes | Source(s) |
| Dansylglycine | 324 nm | 559 nm | Spectroscopic data in a specific solvent system. | researchgate.net |
| Dansyl derivative 1 | 340 nm | 530 nm | In ethanol (B145695) solution. | nih.gov |
| Dansyl derivative 2 | 340 nm | 535 nm | In ethanol solution. | nih.gov |
| General Dansyl Amides | ~310-350 nm | ~520-540 nm | Emission is environmentally sensitive. | mdpi.comwikipedia.org |
A key feature of the fluorescent probes derived from naphthalene sulfonyl chlorides is that their emission properties—specifically their quantum yield and emission maximum—are highly sensitive to the polarity of their immediate environment. chemicalbook.comwikipedia.org When a dansyl-labeled protein folds, for example, the probe may move from the aqueous, polar environment of the solvent to a nonpolar, hydrophobic pocket within the protein's interior. This change in local environment causes a shift in the emission wavelength (typically a blue shift to shorter wavelengths) and a significant increase in fluorescence intensity (quantum yield). chemicalbook.com
This solvatochromic behavior makes these labels powerful tools for biophysical studies. chemicalbook.com They can be used to investigate:
Protein Folding and Dynamics: Changes in fluorescence signal can report on conformational changes and the dynamics of protein folding. chemicalbook.comwikipedia.org
Ligand Binding: If a fluorescently labeled ligand binds to a hydrophobic receptor site on a protein or membrane, its fluorescence will be enhanced, providing a method to monitor binding events. chemicalbook.com
Membrane Studies: The probes can be used to assess the polarity and fluidity of biological membranes.
The synthesis of these labels is straightforward, involving the same reaction between the naphthalene sulfonyl chloride and an amine on the target molecule, which can be a protein, peptide, or a specifically designed ligand. chemicalbook.com
Development of Fluorogenic Reagents for Specific Analytes
Specific studies detailing the development of this compound as a fluorogenic reagent for particular analytes are not prominently available in the reviewed literature. However, the foundational principles are well-established through extensive research on its analog, Dansyl chloride.
Dansyl chloride is a classic fluorogenic reagent widely used for the pre-column derivatization of primary and secondary amines, such as those found in amino acids and peptides. sigmaaldrich.comsigmaaldrich.comresearchgate.net The non-fluorescent Dansyl chloride molecule reacts with the amino groups of analytes to form highly fluorescent dansyl-amide derivatives. thermofisher.com These derivatives exhibit a significant Stokes shift and their fluorescence is often sensitive to the local environment. thermofisher.com This reaction enables the sensitive detection of otherwise non-fluorescent molecules by methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. sigmaaldrich.comresearchgate.net
The utility of Dansyl chloride has been demonstrated in various applications, including:
Amino Acid and Peptide Analysis : It is a cornerstone technique for the N-terminal derivatization of amino acids and peptides, allowing for their sensitive quantification. sigmaaldrich.comnih.gov
Biogenic Amine Detection : The derivatization principle is applied to the analysis of various biogenic amines.
Pesticide Residue Analysis : Organophosphate pesticides can be hydrolyzed to their corresponding phenols, which are then reacted with Dansyl chloride for fluorogenic detection. nih.gov
The reaction creates a stable sulfonamide bond, and the resulting fluorescent derivatives can be excited by UV light (e.g., around 337 nm) and emit light in the visible spectrum (e.g., around 492-535 nm), allowing for high sensitivity and selectivity in complex biological samples. sigmaaldrich.comabcam.cn
Isotopic Labeling Approaches for Quantitative Analysis
While no literature was found describing the use of this compound for isotopic labeling, its analogs are central to well-developed methods for quantitative analysis in metabolomics and proteomics.
Synthesis of Stable Isotope-Labeled Naphthalene Sulfonyl Chloride Analogs
The synthesis of stable isotope-labeled analogs of naphthalene sulfonyl chlorides is a key step in developing quantitative analytical methods. Research has focused on incorporating stable isotopes like Carbon-13 (¹³C) into the structure of reagents like Dansyl chloride and Densyl chloride.
For instance, a set of triplex isotope reagents, ¹²C₄-, ¹²C₂¹³C₂-, and ¹³C₄-5-diethylamino-naphthalene-1-sulfonyl chloride (Densyl chloride), have been synthesized for advanced metabolome analysis. nih.gov The synthesis allows for the creation of "light," "medium," and "heavy" versions of the labeling reagent, which are chemically identical but distinguishable by mass spectrometry. This enables the multiplexed analysis of several samples simultaneously. nih.gov The synthesis of ¹³C-labeled Dansyl chloride has also been reported, providing a robust tool for differential labeling.
Differential Isotope Labeling in Metabolomics and Proteomics
Differential isotope labeling is a powerful strategy for accurate relative and absolute quantification of molecules in complex biological samples. monash.edu This technique, often referred to as chemical isotope labeling (CIL), utilizes the isotopically labeled naphthalene sulfonyl chloride analogs described above.
In a typical workflow for metabolomics , two or more samples (e.g., control vs. treated) are derivatized with different isotopic versions of the reagent (e.g., "light" ¹²C-Dansyl chloride for the control and "heavy" ¹³C-Dansyl chloride for the treated sample). nih.gov The samples are then mixed and analyzed together by liquid chromatography-mass spectrometry (LC-MS). nih.gov Because the light and heavy labeled versions of the same metabolite are chemically identical, they co-elute from the chromatography column. The mass spectrometer detects them as a pair of peaks separated by a specific mass difference corresponding to the isotopic labels. The ratio of the peak intensities for each pair provides precise relative quantification of that metabolite between the samples. nih.gov
This approach offers several advantages:
Improved Quantification Accuracy : It minimizes sample preparation and instrument variability because the samples are combined early in the workflow.
Enhanced Sensitivity : The derivatization process itself can significantly improve the ionization efficiency of certain metabolites in the mass spectrometer. nih.gov
Increased Throughput : Multiplexed reagents, like the triplex Densyl chlorides, allow for the simultaneous comparison of multiple samples, increasing analytical speed. nih.gov
In proteomics , similar principles apply at the peptide level. After protein digestion, the resulting peptides, which contain primary amine groups (at the N-terminus and on lysine side chains), are labeled with the isotopic reagents. Subsequent MS analysis allows for the relative quantification of peptides and, by extension, their parent proteins across different samples.
Data Tables
Table 1: Properties of Naphthalene Sulfonyl Chloride-Based Fluorogenic Reagents This table is based on data for Dansyl chloride, an analog of this compound.
| Property | Value | Reference |
| Common Name | Dansyl chloride | sigmaaldrich.com |
| Chemical Name | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₂ClNO₂S | sigmaaldrich.com |
| Molecular Weight | 269.75 g/mol | sigmaaldrich.com |
| Excitation Wavelength (λex) | ~337 nm | sigmaaldrich.comabcam.cn |
| Emission Wavelength (λem) | ~492-535 nm (solvent dependent) | sigmaaldrich.comabcam.cn |
| Reactive Towards | Primary and Secondary Amines, Phenols | researchgate.netnih.gov |
Table 2: Examples of Isotope-Labeled Naphthalene Sulfonyl Chloride Analogs for Quantitative Analysis
| Reagent Name | Isotopic Labels | Application | Reference |
| Dansyl chloride | ¹²C / ¹³C | Duplex Quantitative Metabolomics | nih.gov |
| Densyl chloride | ¹²C₄ / ¹²C₂¹³C₂ / ¹³C₄ | Triplex Quantitative Metabolomics | nih.gov |
Applications in Advanced Analytical Chemistry
Chromatographic Analysis of Derivatized Analytes
Derivatization with 5-aminonaphthalene-1-sulfonyl chloride is a powerful strategy to improve the chromatographic analysis of various compounds, particularly those lacking native chromophores or fluorophores, or those exhibiting poor chromatographic retention.
The introduction of the naphthalene-sulfonyl moiety onto target analytes dramatically enhances their detection by HPLC systems equipped with ultraviolet (UV) or fluorescence detectors (FLD). The naphthalene (B1677914) ring is strongly UV-absorbent and fluorescent, allowing for highly sensitive detection of the derivatized products. researchgate.netnih.gov
Derivatized amino acids, biogenic amines, and other compounds can be effectively separated using reversed-phase HPLC columns, typically C18 columns. researchgate.netrsc.org The derivatization process increases the hydrophobicity of polar analytes like amino acids, leading to better retention and resolution on these columns. Gradient elution is often employed to separate a wide range of derivatized analytes within a single analytical run. mdpi.comresearchgate.net For instance, the analysis of derivatized amino acids often utilizes a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Table 1: Exemplar HPLC Conditions for Analysis of Derivatized Amino Acids
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Aqueous buffer (e.g., Water:Methanol:Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40°C |
| Detection | Fluorescence (FLD) or UV-Vis |
| Excitation λ (FLD) | ~330-350 nm |
| Emission λ (FLD) | ~480-530 nm |
Pre-column derivatization is the most common approach for using reagents like this compound. researchgate.netnih.gov This technique involves reacting the analytes with the derivatizing agent before injection into the HPLC system. The reaction is typically carried out in an aqueous-organic mixture at an alkaline pH (9.5-10) to facilitate the nucleophilic attack of the analyte's amine group on the sulfonyl chloride. researchgate.net Elevated temperatures (e.g., 38-60°C) are often used to drive the reaction to completion. researchgate.net
The benefits of this pre-column approach are manifold:
Increased Sensitivity: The fluorescent tag allows for detection at very low concentrations, often in the picomole or femtomole range. bsu.edu
Improved Selectivity: The derivatization is selective for specific functional groups (primarily amines), reducing interferences from the sample matrix.
Enhanced Resolution: The derivatization alters the polarity of the analytes, often leading to improved peak shapes and better separation of structurally similar compounds. nih.gov
Broad Applicability: The technique has been successfully applied to the analysis of complex biological samples, including protein hydrolysates, plasma, and brain tissue, as well as in food and wine quality assessment. nih.govmdpi.comresearchgate.net
This compound derivatives are also well-suited for analysis by Thin-Layer Chromatography (TLC). After derivatization, the sample mixture is spotted onto a TLC plate (commonly silica (B1680970) gel) and developed using an appropriate solvent system. nih.gov The key advantage is the visualization of the separated analyte spots. While underivatized amino acids, for example, are typically colorless and require a post-chromatographic staining reagent like ninhydrin (B49086) for visualization, the derivatives are intensely fluorescent. nih.govreachdevices.com
This allows for the direct and sensitive detection of the separated spots by viewing the TLC plate under UV light. documentsdelivered.com This method is simple, cost-effective, and has been widely used for the qualitative and semi-quantitative analysis of amino acids in various biological fluids. nih.gov Different solvent systems can be employed to achieve separation of a wide range of derivatives on the same plate. nih.gov
Mass Spectrometry (MS) Applications
In addition to enhancing chromatographic detection, derivatization with reagents like this compound offers significant advantages for mass spectrometric analysis, particularly when coupled with liquid chromatography (LC-MS).
A major challenge in LC-MS is the efficient ionization of analytes, especially in electrospray ionization (ESI). Many small, polar molecules like amino acids and biogenic amines ionize poorly in their native form. Derivatization can fundamentally alter the physicochemical properties of an analyte to favor ion formation. nih.govnih.gov
The introduction of the naphthalene-sulfonyl group enhances ionization efficiency in positive-ion ESI-MS for several reasons:
Increased Hydrophobicity: The naphthalene moiety increases the surface activity of the analyte, promoting its transfer from the liquid phase to the gas phase during the ESI process. nih.gov
When derivatized molecules enter the mass spectrometer, they can be fragmented to provide structural information. Tandem mass spectrometry (MS/MS) analysis of these derivatives reveals characteristic fragmentation patterns that are invaluable for both identifying the analyte and confirming the presence of the derivative.
Derivatives of this compound are expected to exhibit predictable fragmentation patterns analogous to those of dansyl derivatives. Upon collision-induced dissociation (CID), the sulfonamide bond can cleave, but a more common and diagnostic fragmentation is within the derivatizing tag itself. For dansyl derivatives, characteristic fragment ions are consistently observed at mass-to-charge ratios (m/z) of 170 or 171, corresponding to the dimethylaminonaphthalene moiety. researchgate.netresearchgate.net Other fragments, such as at m/z 234, are also reported. researchgate.net
Table 2: Common Diagnostic Fragment Ions of Dansyl Derivatives in MS/MS
| Precursor Ion | Diagnostic Fragment Ion (m/z) | Corresponding Moiety |
| [Dansyl-Analyte+H]⁺ | 170 / 171 | [Dimethylaminonaphthalene]⁺ |
| [Dansyl-Analyte+H]⁺ | 234 | [Dimethylaminonaphthalene sulfonyl]⁺ |
These signature fragment ions serve as a fingerprint for any analyte that has been successfully derivatized. nih.gov In quantitative methods using multiple reaction monitoring (MRM), the transition from the protonated derivatized analyte (precursor ion) to one of these characteristic fragment ions (product ion) is monitored. mdpi.comnih.gov This highly specific detection scheme provides excellent selectivity and sensitivity, minimizing interferences from complex sample matrices. The predictable fragmentation allows for confident structural elucidation of unknown compounds that contain a reactive amine or hydroxyl group.
Quantitative Mass Spectrometry with Isotope-Labeled Reagents
A significant advancement in quantitative analysis using mass spectrometry (MS) involves chemical isotope labeling (CIL). nih.govspringernature.com This technique utilizes isotope-labeled reagents to introduce a specific mass tag onto analyte molecules. This compound has been central to the development of this approach. Researchers have synthesized isotopic versions of dansyl chloride, such as ¹³C-labeled dansyl chloride, which can be used alongside the standard ¹²C-dansyl chloride. acs.orgresearchgate.net
The methodology involves labeling two separate samples with the "light" (¹²C) and "heavy" (¹³C) versions of the reagent. nih.govspringernature.com For instance, a control sample might be labeled with ¹³C-DnsCl, while a test sample is labeled with ¹²C-DnsCl. The samples are then mixed and analyzed by liquid chromatography-mass spectrometry (LC-MS). scholaris.ca In the mass spectrum, each derivatized analyte appears as a pair of peaks with a known mass difference, corresponding to the light and heavy isotopically labeled forms. scholaris.ca The ratio of the peak intensities within each pair provides precise and accurate relative quantification of the analyte between the two samples. acs.orgresearchgate.net
This differential labeling strategy offers several key advantages. Dansylation itself can enhance the electrospray ionization (ESI) signal by 1 to 3 orders of magnitude compared to underivatized compounds. acs.orgresearchgate.net The derivatization also improves the chromatographic properties of polar and ionic metabolites, allowing them to be retained and separated on reversed-phase columns. acs.org Crucially, there is no significant isotopic effect on the chromatographic separation, meaning the ¹²C- and ¹³C-labeled pairs co-elute, which is essential for accurate quantification. acs.orgresearchgate.net This isotope-labeling approach has been successfully used to profile hundreds of metabolites in complex biological samples like human urine, demonstrating its power for quantitative metabolomics. nih.govacs.org Further developments have produced triplex isotope labeling reagents, such as 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl), which allow for the simultaneous analysis of two comparative samples against a pooled internal standard, improving throughput and metabolite detectability. nih.gov
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Sensitivity | Dansylation can increase the ESI-MS signal by 1-3 orders of magnitude. | acs.orgresearchgate.net |
| Precise Quantification | The intensity ratio of co-eluting ¹²C/¹³C peak pairs allows for accurate relative and absolute quantification. | nih.govspringernature.comacs.org |
| Improved Chromatography | Derivatization allows polar and ionic metabolites to be retained and separated on reversed-phase LC columns. | acs.org |
| High Throughput | Enables the profiling of hundreds of amine- and phenol-containing metabolites in a single LC-MS run. | nih.gov |
| Confident Identification | The presence of the isotope-labeled peak pair aids in the confident identification of metabolites. | acs.org |
Spectrofluorimetric Quantification Methods
This compound is a non-fluorescent compound that reacts with specific functional groups to yield highly fluorescent derivatives. psu.edu This property is the foundation for numerous sensitive spectrofluorimetric assays. The reaction typically occurs in an alkaline medium, where dansyl chloride couples with primary or secondary amines or phenols to form a stable, fluorescent product. tandfonline.comajrconline.org
For example, a method for determining midodrine (B238276) hydrochloride was developed based on its reaction with dansyl chloride in a borate (B1201080) buffer at pH 8.2. nih.govrsc.org The resulting fluorescent product was extracted into methylene (B1212753) chloride and measured at an emission wavelength of 532 nm after excitation at 339 nm. nih.govrsc.org This assay demonstrated excellent sensitivity and linearity over a specific concentration range. nih.gov Similarly, spectrofluorimetric methods have been established for other compounds, such as paracetamol, where the drug reacts with dansyl chloride at pH 10 to form a derivative measured at 475 nm (excitation at 345 nm). tandfonline.com These assays are valued for their simplicity, selectivity, and high sensitivity, often achieving detection limits in the nanogram per milliliter (ng/mL) range. nih.govrsc.org
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (λex) | 339 nm | nih.govrsc.org |
| Emission Wavelength (λem) | 532 nm | nih.govrsc.org |
| Linearity Range | 0.1 - 3.0 µg/mL | nih.govrsc.org |
| Limit of Detection (LOD) | 29 ng/mL | nih.govrsc.org |
| Limit of Quantitation (LOQ) | 88 ng/mL | nih.govrsc.org |
To ensure the accuracy and reproducibility of spectrofluorimetric assays, the experimental parameters affecting the derivatization reaction must be carefully optimized. ajrconline.org Key factors include pH, reagent concentration, reaction time, and temperature.
pH: The reaction between dansyl chloride and analytes is highly pH-dependent. An alkaline medium is required to facilitate the nucleophilic attack of the amine or phenol (B47542) on the sulfonyl chloride group. For many applications, a pH between 8.2 and 10.5 is found to be optimal. nih.govresearchgate.net For instance, in the analysis of midodrine, a borate buffer of pH 8.2 was selected for maximum fluorescence intensity. nih.gov
Reagent Concentration: The concentration of dansyl chloride must be sufficient to ensure complete derivatization of the analyte. Studies have shown that fluorescence intensity increases with reagent concentration up to a certain point, after which it may plateau or even decrease. ajrconline.orgnih.gov For example, in one method, 0.45 mL of a 0.02% dansyl chloride solution was found to be optimal. nih.gov
Reaction Time and Temperature: The derivatization reaction requires a specific amount of time to reach completion. This is often studied by measuring the fluorescence of the product at different time intervals. A reaction time of 25 minutes at ambient temperature was found to be sufficient for the derivatization of midodrine. nih.gov In other cases, elevated temperatures (e.g., 40°C, 70°C, or 95°C) are used to accelerate the reaction, with the optimal time and temperature depending on the specific analyte. researchgate.netbdpsjournal.org For example, derivatization yields for amino acids were shown to increase significantly with rising temperature. researchgate.net
| Parameter | Analyte Class | Optimized Condition | Reference |
|---|---|---|---|
| pH | Pharmaceuticals (Midodrine) | 8.2 (Borate Buffer) | nih.gov |
| pH | Pharmaceuticals (Paracetamol) | 10.0-10.5 (Bicarbonate/Carbonate) | tandfonline.comresearchgate.net |
| Reaction Time | Pharmaceuticals (Midodrine) | 25 minutes at room temperature | nih.gov |
| Reaction Time | Biogenic Amines | 45 minutes | cabidigitallibrary.org |
| Temperature | Biogenic Amines | 40°C | cabidigitallibrary.org |
| Temperature | Amino Acids | Higher temperatures (e.g., 95°C) increase yield | researchgate.net |
Screening and Detection of Specific Chemical Classes
Biogenic amines (BAs) are nitrogenous compounds formed by the decarboxylation of amino acids, and their presence in food and beverages can be an indicator of quality and safety. researchgate.netnih.gov Due to their low volatility and lack of strong chromophores, BAs are often derivatized before analysis. scienceopen.com this compound is one of the most frequently used derivatizing agents for this purpose. cabidigitallibrary.org
The derivatization with dansyl chloride converts BAs into stable, fluorescent compounds that can be readily separated and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV detection. researchgate.netnih.gov This method has been optimized and applied to the analysis of a wide range of BAs in various matrices, including chicken, beef, mutton, and seafood. researchgate.netnih.govnih.gov The method allows for the simultaneous determination of multiple BAs, such as histamine, tyramine, putrescine, cadaverine, spermidine, and spermine. researchgate.net The derivatization step is crucial for achieving the sensitivity required for food quality assessment, with detection limits often in the range of 0.07 to 0.25 mg/L. nih.gov
| Biogenic Amine | Reference |
|---|---|
| Tryptamine | researchgate.net |
| Phenylethylamine | researchgate.net |
| Putrescine | researchgate.netnih.gov |
| Cadaverine | researchgate.net |
| Histamine | researchgate.netnih.gov |
| Tyramine | researchgate.netnih.gov |
| Spermidine | researchgate.net |
| Spermine | researchgate.net |
The application of this compound extends to environmental analysis, particularly for screening complex mixtures for contaminants like bisphenols (BPs). acs.orgresearchgate.net Bisphenols, such as bisphenol A (BPA), are industrial chemicals used in plastics manufacturing that have raised health concerns due to their endocrine-disrupting properties. acs.org Analyzing these compounds in environmental samples is challenging due to their structural diversity and the low concentrations often present.
A powerful screening strategy has been developed that combines dansyl chloride derivatization with high-resolution mass spectrometry (HRMS). acs.orgresearchgate.net Derivatization with dansyl chloride targets the phenolic hydroxyl groups common to all bisphenols, significantly enhancing their detection sensitivity in ESI-MS by one to more than four orders of magnitude. acs.orgresearchgate.net This increased sensitivity allows for the detection of BPs that would otherwise be undetectable. acs.org The strategy often involves coupling the derivatization with in-source fragmentation (ISF) during the MS analysis. This process generates characteristic fragment ions from the dansyl group, which serve as a marker to identify all Dns-derivatized compounds in the sample. acs.orgresearchgate.net This approach has been successfully applied to identify numerous halogenated and non-halogenated bisphenols in complex environmental samples like settled dust and airborne particles. acs.orgacs.org
| Bisphenol | Detection Status (Without Derivatization) | Detection Status (With Derivatization) | Reference |
|---|---|---|---|
| Bisphenol A (BPA) | Not detected at 200 ng/mL | Detected (Sensitivity enhanced by 1-4+ orders of magnitude) | acs.org |
| Bisphenol B (BPB) | Detected at 5 µg/mL | Detected (Sensitivity enhanced by 1-4+ orders of magnitude) | acs.org |
| Bisphenol S (BPS) | Detected at 200 ng/mL | Detected (Sensitivity enhanced by 1-4+ orders of magnitude) | acs.org |
| General Bisphenols | Limited by low ionization efficiency | Method detection limits of 0.025–0.28 ng/mL in serum | researchgate.netresearchgate.net |
Analysis of Pharmaceutical Active Ingredients in Complex Matrices
The quantitative analysis of active pharmaceutical ingredients (APIs) within complex matrices, such as biological fluids or environmental samples, presents significant analytical challenges due to low concentrations and the presence of interfering substances. Derivatization with this compound, or its widely used analogue dansyl chloride, is a crucial pre-column technique in chromatography to enhance the detectability of target analytes. psu.edu This reagent reacts with primary and secondary amines, phenols, and imidazoles, functional groups present in many pharmaceutical compounds, to form highly fluorescent dansyl derivatives. researchgate.net This chemical modification significantly improves the sensitivity and selectivity of analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov
One notable application is in the screening and quantification of methamphetamine in urine. nih.govoup.com Researchers have developed methods where methamphetamine is derivatized with dansyl chloride. The resulting fluorescent derivative can be detected visually in a solid-phase extraction cartridge, allowing for a rapid screening process. oup.com For confirmation and precise quantification, the derivatized methamphetamine is then analyzed by HPLC with ultraviolet (UV) detection or by GC-MS. nih.gov The GC-MS analysis of the dansyl derivative of methamphetamine and its primary metabolite, amphetamine, shows distinct molecular ion peaks, which is a major advantage for confirmation. nih.gov A strong correlation (r = 0.95) has been confirmed between the results obtained from GC-MS and HPLC methods for urinary methamphetamine analysis, demonstrating the robustness of this derivatization approach. nih.govoup.com
The utility of this derivatization agent extends to the analysis of other amines of clinical and biological significance. researchgate.net A sensitive HPLC method has been developed for the simultaneous determination of eleven biogenic amines, utilizing pre-column derivatization with dansyl chloride followed by solid-phase extraction to clean up the sample. researchgate.net This methodology has been successfully applied to various complex samples, including intestinal and fecal materials, with recoveries ranging from 67% to 110% and a limit of determination between 1 and 5 mg/kg. researchgate.net Similarly, another HPLC method was established for determining 19 different biogenic amines in wine, a complex matrix, showcasing the versatility of this analytical strategy. researchgate.net
Detailed Research Findings
The following tables summarize the findings from studies utilizing dansyl chloride for the analysis of APIs in complex matrices.
Table 1: Analysis of Methamphetamine in Urine
| Analyte | Matrix | Derivatization Reagent | Analytical Method | Key Findings |
|---|---|---|---|---|
| Methamphetamine | Urine | Dansyl chloride | HPLC-UV, GC-MS | Good correlation (r=0.95) between HPLC and GC-MS results. oup.com |
Table 2: Analysis of Biogenic Amines in Various Matrices
| Analytes | Matrix | Derivatization Reagent | Analytical Method | Performance Metrics |
|---|---|---|---|---|
| 11 Biogenic Amines | Intestinal & Fecal Samples | Dansyl chloride | HPLC-Fluorescence | Recoveries: 67-110%; Limit of Determination: 1-5 mg/kg. researchgate.net |
Applications in Biochemical and Biophysical Research
Protein Structure and Function Studies
The dansyl group can be covalently attached to proteins, typically at primary amino groups like the N-terminus and the ε-amino group of lysine (B10760008) residues. The resulting dansylated proteins serve as valuable tools for investigating various aspects of protein science.
One of the classical applications of Dansyl chloride is in the determination of N-terminal amino acids of proteins and peptides. The process, known as the Dansyl method, involves a series of well-defined steps. The reagent reacts with the free amino groups of a peptide, including the α-amino group of the N-terminal residue. nih.govwikipedia.org Subsequent acid hydrolysis cleaves all the peptide bonds but leaves the more stable sulfonamide bond between the dansyl group and the N-terminal amino acid intact. wikipedia.org
This N-terminal dansyl-amino acid is highly fluorescent under UV light, allowing for its sensitive detection. wikipedia.org Originally, identification was performed using two-dimensional thin-layer chromatography, but modern methods often employ reverse-phase high-performance liquid chromatography (HPLC) for more automated and quantitative analysis. nih.govresearchgate.net This technique is renowned for its high sensitivity and has been a cornerstone in protein sequencing, often used alongside the Edman degradation method. wikipedia.org
| Step | Description | Key Outcome |
|---|---|---|
| 1. Labeling | The protein or peptide is reacted with Dansyl chloride, typically at an alkaline pH (9.5-10.0). researchgate.net | Covalent attachment of the dansyl group to all free primary amines, including the N-terminus. |
| 2. Hydrolysis | The dansylated peptide is subjected to total acid hydrolysis (e.g., using 6N HCl). | All peptide bonds are cleaved, releasing free amino acids and the N-terminal dansyl-amino acid. |
| 3. Identification | The mixture is separated using chromatography (HPLC or TLC). nih.govwikipedia.org | The fluorescent dansyl-amino acid is identified by comparing its chromatographic behavior to known standards. |
The fluorescence of dansyl-protein conjugates is highly sensitive to the polarity of the immediate environment. wikipedia.orgchemicalbook.com This property is exploited to study protein folding and conformational changes. When a dansylated protein folds, the dansyl probe may move from a solvent-exposed, polar environment to a more nonpolar environment within the protein's hydrophobic core. This change typically results in an increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum.
This technique can be used in combination with fluorescence resonance energy transfer (FRET), where the dansyl group acts as an energy acceptor from a donor fluorophore, such as the intrinsic amino acid tryptophan. wikipedia.orgchemicalbook.com By monitoring these fluorescence changes, researchers can gain real-time insights into the dynamics of protein folding. chemicalbook.com Crucially, studies on model proteins like myoglobin (B1173299) and alcohol dehydrogenase have shown that the attachment of the small dansyl group has a negligible effect on the native-like conformation of proteins, validating its use as a minimally perturbing probe for studying protein structure and dynamics. nih.govmdpi.comresearchgate.net
The environment-sensitive fluorescence of the dansyl group is also a powerful tool for monitoring molecular binding events. When a ligand or another protein binds near the site of a dansyl label, the local environment of the probe can change, leading to a detectable change in fluorescence. nih.gov This allows for the real-time study of binding kinetics and the determination of binding affinities.
A prominent example is the use of dansylated calmodulin (D-CaM) to study its interactions with various target proteins and peptides, such as ion channels. nih.govnih.govresearchgate.net The binding of a target peptide to D-CaM leads to an enhancement in the fluorescence intensity of the dansyl probe. nih.gov Similarly, the binding of calcium ions to D-CaM also induces a conformational change that alters the probe's environment, resulting in both an intensity increase and a blue shift in the emission spectrum. nih.govresearchgate.net This method provides a sensitive, real-time assay to characterize the dynamics of these crucial biological interactions. nih.gov Furthermore, research has demonstrated that dansyl labeling does not disrupt non-covalent protein-ligand interactions, such as the binding of the heme cofactor to myoglobin. nih.govmdpi.com
| Binding Event | Observed Fluorescence Change in Dansyl-Calmodulin | Reference |
|---|---|---|
| Target Peptide Binding | Enhancement in fluorescence intensity. | nih.gov |
| Ca2+ Ion Binding | Enhancement in fluorescence intensity and a blue shift in the emission spectrum. | nih.govresearchgate.net |
Membrane Biology and Cell Surface Studies
Dansyl derivatives are valuable probes for investigating cellular membranes and their components, owing to their fluorescent properties and reactive nature.
The ability of a cell to maintain a barrier between its internal and external environments is fundamental. The permeability of dansyl-based compounds can be harnessed to assess this membrane integrity. Probes can be designed to be either membrane-permeant or impermeant. For instance, a dansyl-based probe developed to detect intracellular cysteine was shown to have good membrane permeability, allowing it to enter living cells and react with its target. rsc.orgrsc.org The successful detection of an intracellular signal using such a probe confirms it can cross an intact membrane. Conversely, if a normally membrane-impermeant dansyl derivative is detected inside a cell, it would indicate a loss of membrane integrity. This principle allows researchers to use these compounds to report on the health and status of the cell membrane. Other derivatives, like Dansyl cadaverine, have also been used as fluorescent markers in cell membrane studies. nih.gov
Dansyl chloride can be used to distinguish between proteins on the cell surface and those within the cell or embedded in the membrane. In a study involving the bacteria Salmonella typhimurium and Acholeplasma laidlawii, researchers used Dansyl chloride delivered via vesicles to label proteins. mdpi.com When intact cells were treated, very few proteins became fluorescently labeled. mdpi.com However, when isolated cell membranes from the same organisms were treated under the same conditions, a significant number of proteins were labeled, producing a distinct fluorescent pattern after gel electrophoresis. mdpi.com This differential labeling indicates that the reagent primarily labels surface-accessible proteins in intact cells, while many more proteins become accessible for labeling once the cell structure is disrupted and membranes are isolated. Analysis of the labeled membranes revealed the presence of O-dansyltyrosine and ε-N-dansyl-lysine, confirming the reaction with specific amino acid residues. mdpi.com
| Sample | Organism | Labeling Result | Reference |
|---|---|---|---|
| Intact Cells | Salmonella typhimurium | No fluorescent proteins were detectable in envelopes isolated after labeling. | mdpi.com |
| Isolated Membranes | Salmonella typhimurium | Produced a distinct fluorescent protein pattern. | mdpi.com |
| Intact Cells | Acholeplasma laidlawii | Only proteins with a molecular weight >100,000 showed fluorescence. | mdpi.com |
| Isolated Membranes | Acholeplasma laidlawii | Produced a distinct fluorescent protein pattern. | mdpi.com |
Studies on Hydrophobic Sites in Proteins and Biological Receptors
5-Aminonaphthalene-1-sulfonyl chloride and its derivatives, particularly dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), are valuable tools for investigating the hydrophobic sites within proteins and other biological receptors. chemicalbook.com The utility of these compounds stems from the environmentally sensitive fluorescence of their sulfonamide adducts. chemicalbook.com When a dansyl derivative is in an aqueous environment, its fluorescence is typically low. However, upon binding to a nonpolar, hydrophobic region of a protein, its fluorescence quantum yield increases significantly, and the emission maximum often undergoes a blue shift (a shift to a shorter wavelength). chemicalbook.comnih.gov
This phenomenon makes dansyl chloride a powerful probe for mapping and characterizing hydrophobic pockets on protein surfaces and within their interiors. chemicalbook.commtu.edu The probe covalently reacts with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form stable fluorescent conjugates. nih.govwikipedia.org By analyzing the fluorescence properties of the dansylated protein, researchers can gain insights into the local environment of the labeled site. For instance, a strong fluorescent signal suggests that the labeled residue is located in a hydrophobic region, shielded from the aqueous solvent. chemicalbook.com
This technique has been employed to study a variety of proteins. For example, dansylated calmodulin (D-CaM) has been used to monitor interaction dynamics between proteins and peptides. nih.govresearchgate.net The changes in the fluorescence of the dansyl group upon binding of a ligand or another protein can provide quantitative data on the binding affinity and the conformational changes that occur during the interaction. researchgate.net Studies with model proteins like myoglobin and alcohol dehydrogenase have demonstrated the utility of dansyl chloride as a covalent probe to study protein structure and dynamics under native conditions. researchgate.netmdpi.comosti.gov Importantly, the small size of the dansyl group often allows it to probe these sites with minimal perturbation to the protein's native structure. researchgate.netmdpi.com
The sensitivity of dansyl-protein conjugates to their immediate environment allows for the investigation of protein folding and dynamics. wikipedia.org By observing changes in fluorescence, scientists can monitor the exposure of hydrophobic regions during protein unfolding or conformational changes induced by ligand binding. wikipedia.org
Enzyme Activity and Inhibition Mechanism Studies
The fluorescent properties of dansyl derivatives are also harnessed to study enzyme kinetics and inhibition mechanisms. By attaching the fluorescent tag to substrates, inhibitors, or the enzyme itself, researchers can monitor enzymatic reactions and interactions in real-time.
Labeling Substrates and Inhibitors for Kinetic Analysis
Dansyl chloride can be used to label substrates and inhibitors, creating fluorescent analogs that allow for sensitive detection in kinetic assays. This approach is particularly useful when the natural substrate or inhibitor does not possess suitable spectroscopic properties for monitoring. The reaction of dansyl chloride with primary or secondary amines on a substrate or inhibitor molecule yields a fluorescently tagged version. chemicalbook.com
The binding of a dansylated inhibitor to an enzyme can be monitored by changes in fluorescence intensity or polarization. This allows for the determination of binding constants (Ki) and the elucidation of inhibition mechanisms. Similarly, the enzymatic conversion of a dansylated substrate to a product can be followed by a change in the fluorescence signal, enabling the determination of kinetic parameters such as Km and kcat. This method has been widely applied in the analysis of amino acids and peptides. chemicalbook.comnih.gov
Fluorescent Monitoring of Enzymatic Reactions
Enzymatic reactions can be monitored continuously using dansyl-based probes. The change in the fluorescence environment of the dansyl group as a substrate is converted to a product can provide a real-time readout of enzyme activity. For example, if an enzyme cleaves a dansylated peptide substrate, the resulting fragments may have different fluorescence properties compared to the intact substrate, allowing for continuous monitoring of the reaction progress.
This method offers high sensitivity, enabling the use of low concentrations of enzymes and substrates. researchgate.net The real-time nature of the assay provides detailed kinetic information that might be missed with discontinuous or endpoint assays. The use of dansylated calmodulin, for instance, has facilitated the real-time monitoring of its interactions with various target proteins, providing insights into the dynamics of these regulatory processes. nih.gov
Fluorescence Resonance Energy Transfer (FRET) Applications
The spectral properties of the dansyl fluorophore make it a suitable participant in Fluorescence Resonance Energy Transfer (FRET) studies. FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation energy of the donor is transferred to the acceptor without the emission of a photon. This phenomenon is highly sensitive to the distance between the two fluorophores, typically in the range of 10-100 Å, making it a "molecular ruler" for studying biological systems.
Utilizing Dansyl Fluorophores as FRET Acceptors
The dansyl group can function as an excellent FRET acceptor when paired with an appropriate donor fluorophore. wikipedia.org A common FRET donor for the dansyl group is the amino acid tryptophan. wikipedia.org Tryptophan has an emission spectrum that overlaps well with the absorption spectrum of the dansyl group. When a tryptophan residue in a protein is in close proximity to a dansyl group that has been covalently attached to the same or a different protein, FRET can occur.
By measuring the efficiency of energy transfer from tryptophan to the dansyl acceptor, the distance between the two can be estimated. This has been a valuable technique for investigating protein folding, conformational changes, and the assembly of protein complexes. wikipedia.org The ability of the dansyl group to accept energy from tryptophan allows for the study of intramolecular and intermolecular distances within biological macromolecules. wikipedia.org
Proximity Sensing in Biological Systems
FRET applications using dansyl fluorophores extend to proximity sensing in various biological systems. By labeling two different molecules with a FRET donor and a dansyl acceptor, their interaction can be monitored. If the two molecules come into close proximity, FRET will be observed, resulting in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.
This principle can be used to study protein-protein interactions, protein-DNA interactions, and the binding of ligands to receptors. For example, a protein could be labeled with a donor fluorophore, and a potential binding partner could be labeled with a dansyl acceptor. The occurrence of FRET upon mixing the two would indicate that they are interacting. This provides a powerful tool for screening for binding partners and for studying the dynamics of molecular interactions within a cellular context.
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Novel Sulfonamide Therapeutics
The sulfonamide functional group (R-SO₂NH₂) is a well-established pharmacophore, and its synthesis from sulfonyl chlorides is a cornerstone of medicinal chemistry. The naphthalene (B1677914) moiety, when attached to a sulfonamide, can confer unique pharmacological properties, influencing factors such as potency, selectivity, and pharmacokinetics.
Naphthalene sulfonamide derivatives represent a class of compounds with a broad spectrum of pharmacological activities. nih.govmedchemexpress.com The naphthalene scaffold is a versatile platform in drug development, and its derivatives have been investigated for numerous therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govscbt.com The fusion of two benzene (B151609) rings in naphthalene provides a rigid, lipophilic structure that can engage in hydrophobic and π-stacking interactions within biological targets. thermofisher.com By modifying the naphthalene ring system and the sulfonamide group, chemists can fine-tune the biological activity of these compounds to achieve desired therapeutic effects. medchemexpress.com Research into these derivatives is an ongoing effort in the pharmaceutical industry, with new compounds continually being developed to improve efficacy and safety profiles. medchemexpress.com
The sulfonamide group is a key zinc-binding group (ZBG) used in the design of inhibitors for zinc-containing metalloenzymes, such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). chemicalbook.comnih.gov
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases like arthritis and cancer. ulab360.com The sulfonamide moiety in MMP inhibitors plays a crucial role in binding. It can form hydrogen bonds with the enzyme and properly orient other parts of the inhibitor into specific pockets of the enzyme's active site, such as the S1' pocket. chemicalbook.comthermofisher.com This directed binding enhances the inhibitor's potency and selectivity. chemicalbook.com Since the discovery of early sulfonamide-based MMP inhibitors, this class of compounds has been a focus of significant research. ulab360.comthermofisher.com
Carbonic Anhydrase (CA) Inhibitors: CAs are metalloenzymes that catalyze the hydration of carbon dioxide and are targets for treating a range of conditions including glaucoma, epilepsy, and certain cancers. nih.govmdpi.com Sulfonamides are the most important class of CA inhibitors (CAIs). nih.gov The primary sulfonamide group (R-SO₂NH₂) coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion, which is fundamental to the enzyme's catalytic mechanism. nih.govaatbio.com The development of sulfonamide-based CAIs has led to clinically used drugs, and research continues to focus on designing isoform-selective inhibitors to minimize side effects. nih.govnih.govresearchgate.net
| Target Enzyme | Inhibitor Class | Key Interactions | Therapeutic Application |
| Matrix Metalloproteinases (MMPs) | Sulfonamide hydroxamates | Zinc binding, Hydrogen bonding, S1' pocket interaction chemicalbook.comthermofisher.com | Arthritis, Cancer ulab360.com |
| Carbonic Anhydrases (CAs) | Primary sulfonamides | Zinc ion coordination nih.govaatbio.com | Glaucoma, Epilepsy, Cancer nih.govmdpi.com |
Sulfonamide derivatives have attracted significant attention for their anticancer potential. nih.govresearchgate.netmdpi.com The sulfonamide moiety is a feature of several clinically used anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for tumor growth, such as carbonic anhydrases (particularly the tumor-associated isoforms CA IX and CA XII) and MMPs. nih.govulab360.com
Recent studies have focused on synthesizing novel sulfonamide derivatives bearing a naphthalene moiety to evaluate their antiproliferative activities. researchgate.net For example, a series of sulfonamides incorporating a naphthalen-1-yl group were synthesized and tested against human cancer cell lines. Several of these compounds demonstrated potent anticancer activity, in some cases exceeding that of established chemotherapy agents like cisplatin. researchgate.net The mechanism for some of these compounds involves the disruption of microtubule polymerization, a critical process for cell division, which leads to cell cycle arrest and apoptosis in cancer cells. researchgate.net
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Compound 5c | MCF-7 (Breast) | 0.51 ± 0.03 | Tubulin Polymerization Inhibition researchgate.net |
| Compound 5c | A549 (Lung) | 0.33 ± 0.01 | Tubulin Polymerization Inhibition researchgate.net |
| Cisplatin (Reference) | MCF-7 (Breast) | 11.15 ± 0.75 | DNA Cross-linking researchgate.net |
*Compound 5c is a specific naphthalene-bearing sulfonamide derivative from a research study. researchgate.net
Development of Fluorescent Probes for Biological Systems
The naphthalene sulfonamide scaffold, particularly derivatives of 5-aminonaphthalene-1-sulfonyl chloride, is fundamental to the creation of fluorescent probes. The closely related compound, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), is a classic reagent used for fluorescent labeling. medchemexpress.comchemicalbook.comnih.gov The sulfonyl chloride group readily reacts with primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form stable, fluorescent sulfonamide adducts. chemicalbook.comulab360.com
The reaction of an aminonaphthalene sulfonyl chloride with a drug molecule or another ligand containing a primary amine results in a fluorescently tagged analog. chemicalbook.com This process is a key strategy in medicinal chemistry for creating tools to study how drugs interact with their biological targets. mdpi.comrsc.org The resulting fluorescent conjugate often retains the biological activity of the parent molecule, allowing it to be used in various assays to track its distribution and binding. mdpi.com
The fluorescence of these naphthalene sulfonamide adducts is often highly sensitive to the local environment. chemicalbook.comaatbio.com When the probe moves from a polar aqueous environment to a nonpolar, hydrophobic site—such as the binding pocket of a protein—its fluorescence intensity can increase significantly, and the emission maximum can shift to a shorter wavelength (a "blue shift"). researchgate.net This property makes these probes exceptionally useful for preparing fluorescent analogs of drugs or ligands that are expected to bind to hydrophobic regions on proteins or membranes. chemicalbook.com
Fluorescent probes synthesized from aminonaphthalene sulfonyl chlorides are powerful tools for studying receptor binding and identifying biological targets. chemicalbook.comnih.gov By monitoring changes in fluorescence upon interaction of a fluorescent ligand with its receptor, researchers can gain insights into binding affinity, kinetics, and conformational changes in the protein. mdpi.comresearchgate.net
This technique is widely used to investigate protein folding and dynamics. chemicalbook.com For instance, dansylated calmodulin has been used to monitor its interaction with ion channels and other proteins, where binding events are reported by a change in the probe's fluorescence. researchgate.net The ability to attach these small, environmentally sensitive fluorophores to biomolecules allows for detailed biophysical studies that are critical for understanding biological processes and for the identification of new drug targets. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies and Ligand Optimization
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on elucidating the roles of the core naphthalene sulfonyl scaffold and the peripheral amino substituent. This knowledge allows for the rational design and optimization of ligands to achieve higher potency, greater selectivity, and improved pharmacokinetic profiles for specific biological targets.
Influence of Naphthalene Sulfonyl Moiety on Biological Activity
In the development of inhibitors for β-ketoacyl-acyl carrier protein synthase (FabH), an essential enzyme in bacterial fatty acid synthesis, the sulfonyl group and a naphthalene-1,4-diol were found to be indispensable for activity against enzymes from Escherichia coli, Mycobacterium tuberculosis, and Plasmodium falciparum. nih.gov This highlights the foundational role of the naphthalene sulfonyl core in establishing the necessary interactions for enzyme inhibition.
Similarly, in the design of anticancer agents, the naphthalene moiety has proven to be a key determinant of potency. Studies on a series of sulphonamide derivatives as tubulin polymerization inhibitors revealed that replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group led to a significant increase in antiproliferative activity. nih.gov In particular, the compound featuring a naphthalen-1-yl moiety (Compound 5c ) was identified as the most potent in the series against MCF-7 and A549 cancer cell lines. nih.govtandfonline.com This suggests that the larger, more lipophilic surface of the naphthalene ring enhances interactions within the colchicine-binding site of tubulin. tandfonline.com The conjugation of such aryl moieties to a parent molecule is a recognized strategy for improving bioactivity. annalsofrscb.ro
Computational studies further support the importance of the naphthalene group. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models for 5-HT6 receptor ligands have shown that bulky substituents, such as a naphthyl group, are favored in certain regions of the binding pocket and are likely to enhance the ligand's affinity. nih.gov This indicates that the size and shape of the naphthalene scaffold are crucial for optimal receptor engagement.
The following table summarizes the impact of the naphthalene moiety on the antiproliferative activity of select sulphonamide derivatives.
| Compound | Aryl Moiety | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. A549 |
| 5a | Phenyl | >50 | >50 |
| 5c | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |
| 5d | Naphthalen-2-yl | 2.15 ± 0.13 | 1.87 ± 0.11 |
| Data sourced from a study on sulphonamide derivatives as tubulin polymerisation inhibitors. nih.gov |
Optimization of Amino Substituents for Enhanced Potency and Selectivity (e.g., 5-HT6 Receptor Ligands)
The amino group on the naphthalene ring, as well as other amino substituents within the broader molecule, provides a critical handle for optimizing a ligand's potency and selectivity. This is particularly evident in the development of ligands for the 5-HT6 receptor, a G-protein coupled receptor implicated in cognitive function and a target for treating Alzheimer's disease and other central nervous system disorders. nih.govnih.gov
For N₁-arylsulfonyltryptamine analogs, which are a major class of 5-HT6 receptor ligands, the nature of the terminal amine substituent is crucial for binding. nih.gov Early SAR studies established that while the amine is essential for interaction with a key aspartate residue in the receptor's third transmembrane helix, its substitution pattern must be carefully controlled. nih.gov Generally, small alkyl substituents on the amine are tolerated, whereas larger substituents tend to decrease receptor affinity. nih.gov This principle guides the optimization of lead compounds to ensure a snug fit within the receptor's binding site.
Modification of amino groups elsewhere in the ligand structure can also significantly enhance affinity. For example, in a series of naphthylpiperazine-based 5-HT6 ligands, the introduction of an amino group at the 4'-position of a related compound resulted in a notable improvement in binding affinity, with the Kᵢ value dropping from 3.8 nM to 0.9 nM. nih.gov This demonstrates how subtle electronic and hydrogen-bonding changes introduced by an amino substituent can fine-tune the interaction with the receptor.
The optimization process involves a systematic exploration of various amino substituents to balance factors like basicity, steric bulk, and hydrogen bonding capacity. This allows for the development of ligands that not only bind with high affinity but also exhibit selectivity for the 5-HT6 receptor over other serotonin (B10506) receptor subtypes and other off-target proteins. nih.gov
The table below illustrates the effect of structural modifications, including those related to amino groups, on the binding affinity of ligands for the 5-HT6 receptor.
| Compound | Core Structure | Key Substituent Modification | Kᵢ (nM) |
| 104 | Naphthylpiperazine | Aryl Sulfone Linker | 3.8 |
| 105 | Naphthylpiperazine | 4'-Amino counterpart of 104 | 0.9 |
| EMDT (7) | Tryptamine Analog | 2-Ethyl-N,N-dimethyltryptamine | 16 |
| PMDT (8) | Tryptamine Analog | 2-Phenyl-N,N-dimethyltryptamine | 20 |
| Data sourced from a review on the medicinal chemistry of 5-HT6 receptor ligands. nih.gov |
Advanced Spectroscopic and Computational Investigations
Theoretical and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. While specific QSAR studies focusing exclusively on derivatives of 5-aminonaphthalene-1-sulfonyl chloride are not extensively documented in publicly available literature, the broader class of sulfonamides, which are readily synthesized from this scaffold, has been the subject of numerous QSAR investigations. These studies highlight the potential of the 5-aminonaphthalene-1-sulfonyl moiety as a core structure in the design of novel therapeutic agents.
The general approach in these studies involves the synthesis of a library of derivatives and the subsequent development of 2D or 3D-QSAR models. These models are mathematical equations that relate physicochemical or structural features (descriptors) of the molecules to their observed biological effects. Key statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to assess the predictive power and robustness of the generated models.
For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity. Such insights are invaluable for the rational design of new, more potent compounds.
A typical workflow for a QSAR study on sulfonamide derivatives would involve:
Data Set Selection: A series of sulfonamide compounds with a common core, derivable from a precursor like this compound, is selected. Their biological activities (e.g., IC₅₀ values against a specific enzyme or cell line) must be determined experimentally.
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common substructure.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build the QSAR model. The model's predictive ability is rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds.
The findings from such QSAR models guide the targeted synthesis of new derivatives with optimized properties, thereby accelerating the drug discovery process and reducing the reliance on expensive and time-consuming screening of large compound libraries. While a specific data table for this compound derivatives is not available, the table below illustrates the typical statistical results obtained in 3D-QSAR studies of related sulfonamide inhibitors, demonstrating the robustness of the approach.
| Model | q² | r² | SEE | F-value | Predictive r² (r²_pred) |
| CoMFA | 0.685 | 0.952 | 0.154 | 125.6 | 0.873 |
| CoMSIA | 0.710 | 0.961 | 0.141 | 145.2 | 0.901 |
| This is a representative table based on typical values found in 3D-QSAR studies of sulfonamide derivatives. q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), SEE (Standard Error of Estimate), F-value (F-statistic value), r²_pred (predictive r² for the external test set). |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools for elucidating the reaction mechanisms of organic compounds, offering insights into transition states, reaction kinetics, and the influence of solvent effects. For this compound, computational studies, often in conjunction with experimental kinetic data, can clarify the pathways by which it reacts, typically via nucleophilic substitution at the sulfonyl group.
A pertinent model for understanding the reactivity of this compound is the detailed study of the closely related compound, 5-dimethylamino-naphthalene-1-sulfonyl chloride (dansyl chloride). Experimental and computational investigations into the solvolysis of dansyl chloride have provided strong evidence for a concerted (SN2) reaction mechanism. psu.edu
The extended Grunwald-Winstein equation is a computational tool frequently used to analyze solvolysis reactions. It correlates the rate constant (k) of a reaction in different solvent systems with the solvent's nucleophilicity (NT) and ionizing power (YCl), as shown in the equation:
log(k/k₀) = lNT + mYCl
Here, l represents the sensitivity of the substrate to solvent nucleophilicity, and m represents its sensitivity to solvent ionizing power. For the solvolysis of dansyl chloride, the calculated l and m values are approximately 0.96 and 0.53, respectively. psu.edu The substantial l value indicates a high sensitivity to the nucleophilicity of the solvent, which is a hallmark of an SN2 pathway with a high degree of bond-making in the transition state.
Further computational support for this mechanism comes from the analysis of activation parameters. The solvolysis reactions exhibit relatively small positive enthalpies of activation (ΔH≠) and large negative entropies of activation (ΔS≠). psu.edu A large negative ΔS≠ value is indicative of a highly ordered transition state, which is characteristic of a bimolecular (SN2) mechanism where the nucleophile and substrate come together.
Solvent kinetic isotope effects (SKIEs) also provide mechanistic clues. The comparison of reaction rates in a protonated solvent (e.g., H₂O) versus its deuterated counterpart (e.g., D₂O) can reveal the role of the solvent in the rate-determining step. For dansyl chloride, SKIE values in the range of 1.34 to 1.88 are consistent with the solvent acting as a nucleophile in an SN2 reaction. psu.edu
Given the structural similarity between this compound and dansyl chloride (differing only by the methylation of the amino group), it is highly probable that they follow the same SN2 reaction mechanism. The computational and kinetic data from dansyl chloride studies provide a strong predictive framework for the reactivity of this compound.
| Parameter | Observed Value Range | Mechanistic Implication |
| Grunwald-Winstein l value | ~0.96 | High sensitivity to solvent nucleophilicity (SN2 character) |
| Grunwald-Winstein m value | ~0.53 | Moderate sensitivity to solvent ionizing power |
| ΔH≠ (Enthalpy of Activation) | 12.0 to 15.9 kcal·mol⁻¹ | Low energy barrier, typical for solvolysis |
| ΔS≠ (Entropy of Activation) | -23.1 to -36.3 cal·mol⁻¹·K⁻¹ | Highly ordered transition state (bimolecular mechanism) |
| Solvent Kinetic Isotope Effect (SKIE) | 1.34 to 1.88 | Solvent acts as a nucleophile in the rate-determining step |
| Data derived from the study of the closely related 5-dimethylamino-naphthalene-1-sulfonyl chloride. psu.edu |
Emerging Research Directions and Unexplored Avenues
Green Chemistry Approaches in Synthesis and Derivatization
In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis and derivatization of chemical compounds, and 5-aminonaphthalene-1-sulfonyl chloride is no exception. Environmentally benign methods for the synthesis of sulfonamides, which are derivatives of this compound, are being developed to minimize the use of hazardous reagents and solvents. rsc.orgmdpi.com
One promising approach involves the use of water as a solvent for the reaction between sulfonyl chlorides and amines. rsc.orgmdpi.com This method often proceeds under dynamic pH control and can eliminate the need for organic bases, which are typically used in conventional sulfonamide synthesis. rsc.orgnih.gov The use of water as a reaction medium is not only environmentally friendly but can also simplify the purification process, as the desired sulfonamide product can often be isolated by simple filtration after acidification of the reaction mixture. rsc.org
Furthermore, research into the use of alternative and sustainable solvents for the synthesis of sulfonamides is gaining traction. rsc.org These eco-friendly strategies aim to reduce the environmental impact of chemical synthesis while maintaining high reaction yields and product purity. mdpi.comrsc.org The development of such green methodologies for the synthesis and derivatization of this compound is a crucial step towards more sustainable chemical manufacturing.
| Parameter | Traditional Synthesis | Green Synthesis Approach |
|---|---|---|
| Solvent | Often toxic organic solvents | Water or other eco-friendly solvents rsc.orgmdpi.com |
| Base | Organic bases | Often proceeds without organic bases rsc.org |
| Work-up | Complex extraction and purification | Simple filtration rsc.org |
| Environmental Impact | Higher | Lower |
Nanomaterial Conjugates and Biosensing Applications
The conjugation of this compound derivatives with nanomaterials is an exciting and rapidly developing area of research with significant potential in biosensing and bioimaging. nih.govnn-labs.comnih.gov Nanoparticles, such as gold nanoparticles and quantum dots, offer unique optical and electronic properties that can be harnessed to create highly sensitive and specific detection platforms. nih.govnih.govsigmaaldrich.com
Gold nanoparticles (GNPs) are particularly attractive for these applications due to their ease of synthesis, functionalization, and biocompatibility. nih.govresearchgate.net The surface of GNPs can be modified with various functional groups, including amines, which can then be reacted with this compound to form stable conjugates. nn-labs.com These functionalized GNPs can be designed to specifically bind to target biomolecules, enabling their detection through various analytical techniques. nih.govresearchgate.net
Quantum dots (QDs) are another class of nanomaterials that are being explored for their use in conjunction with this compound. nih.govsigmaaldrich.comnih.gov QDs are semiconductor nanocrystals that exhibit size-tunable fluorescence emission, high brightness, and photostability, making them excellent probes for bioimaging. nih.govsigmaaldrich.comsigmaaldrich.com By conjugating derivatives of this compound to the surface of QDs, it is possible to create targeted imaging agents for visualizing specific cellular components or processes. nih.gov
| Nanomaterial | Key Properties | Potential Applications |
|---|---|---|
| Gold Nanoparticles (GNPs) | Ease of synthesis and functionalization, biocompatibility nih.govresearchgate.net | Biosensing, drug delivery nih.govresearchgate.net |
| Quantum Dots (QDs) | Size-tunable fluorescence, high brightness, photostability nih.govsigmaaldrich.com | Bioimaging, multiplexed detection nih.govsigmaaldrich.comsigmaaldrich.com |
Advanced Imaging Techniques with Naphthalene (B1677914) Sulfonyl Probes
Derivatives of this compound are increasingly being utilized as fluorescent probes in advanced imaging techniques to visualize and study biological processes at the cellular and subcellular level. nih.govnih.govnih.gov The naphthalene moiety of these compounds provides intrinsic fluorescence properties that can be modulated by their local environment, making them sensitive reporters of molecular interactions and cellular dynamics. nih.gov
Live-cell imaging is a powerful tool for studying the dynamic nature of biological systems, and there is a growing demand for fluorescent probes that are cell-permeable, non-toxic, and highly specific. wiley.comsigmaaldrich.commdpi.com Naphthalene-based probes derived from this compound can be designed to meet these criteria, enabling the long-term visualization of specific organelles or biomolecules within living cells. nih.govnih.gov For instance, a naphthalene-based fluorescent probe has been developed for the ratiometric imaging of lysosomal hydrogen sulfide (B99878) in living cells. nih.gov
Furthermore, the development of super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), has revolutionized our ability to visualize cellular structures with nanoscale resolution. researchgate.netrsc.org These techniques rely on the use of photoswitchable fluorescent probes that can be reversibly switched between a fluorescent and a dark state. researchgate.net The development of naphthalene sulfonyl probes with photoswitchable properties could open up new possibilities for multicolor super-resolution imaging, allowing for the simultaneous visualization of multiple targets with unprecedented detail. researchgate.net
Novel Biological Targets and Therapeutic Modalities
Sulfonamide derivatives, which can be readily synthesized from this compound, represent a versatile class of compounds with a broad spectrum of biological activities. nih.govnih.gov Researchers are actively exploring novel biological targets for these compounds and investigating their potential as therapeutic agents for a variety of diseases, including cancer. nih.govnih.govmdpi.com
One area of significant interest is the development of sulfonamide-based inhibitors of carbonic anhydrases (CAs), a family of enzymes that are overexpressed in many types of cancer and contribute to tumor growth and metastasis. nih.govmdpi.com Studies have shown that N-substituted sulfonamides can effectively inhibit CA activity, leading to cytotoxic effects in cancer cell lines. mdpi.com This suggests that derivatives of this compound could serve as a scaffold for the design of novel anticancer drugs that target carbonic anhydrases.
Beyond cancer, researchers are employing advanced techniques like Mendelian randomization to identify novel protein targets for various diseases, which could potentially be modulated by sulfonamide-based compounds. nih.gov For example, recent studies have identified new potential drug targets for type 2 diabetes. nih.gov While not directly involving this compound, this line of research highlights the broader strategy of identifying new therapeutic targets that could be addressed by the diverse chemical space accessible from sulfonamide derivatives. The exploration of quinoline-5-sulfonamides has also shown promise in anticancer and antibacterial activities, indicating the potential for diverse therapeutic applications. nih.gov
| Therapeutic Area | Biological Target | Potential Modality |
|---|---|---|
| Cancer | Carbonic Anhydrases mdpi.com | Enzyme Inhibition mdpi.com |
| Cancer and Bacterial Infections | Various cellular pathways | Cytotoxicity, antibacterial activity nih.gov |
| Type 2 Diabetes | Novel protein targets nih.gov | Modulation of protein function nih.gov |
Methodological Advancements in Analytical Sensitivity and Specificity
This compound and its derivatives play a crucial role as derivatizing agents in various analytical techniques to enhance the sensitivity and specificity of detection. nih.govnih.gov Ongoing research is focused on developing new methodologies and improving existing ones to further push the limits of detection for a wide range of analytes.
In the field of liquid chromatography, new isotope labeling reagents based on the naphthalenesulfonyl chloride scaffold have been developed for quantitative metabolome analysis by mass spectrometry. nih.gov These reagents allow for the simultaneous analysis of multiple samples, thereby increasing throughput and improving the accuracy of relative quantification. nih.gov The use of such derivatizing agents significantly enhances the sensitivity of detection for amine- and phenol-containing metabolites. nih.gov
Capillary electrophoresis (CE) is another powerful separation technique where derivatization with naphthalene-based reagents can significantly improve detection sensitivity. nih.govnih.gov Methodologies combining on-line preconcentration techniques, such as large-volume stacking, with in-capillary derivatization have been shown to enhance detection limits by several orders of magnitude. nih.gov Furthermore, advancements in mass spectrometry, such as the development of high-resolution accurate-mass (HRAM) analyzers and ion mobility spectrometry (IMS), are providing unprecedented levels of sensitivity and specificity for the analysis of derivatized analytes. mdpi.comnih.gov These technological advancements, coupled with innovative derivatization strategies using reagents like this compound, are enabling the detection and quantification of trace-level analytes in complex biological and environmental samples. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-aminonaphthalene-1-sulfonyl chloride, and what critical parameters govern reaction efficiency?
- Methodological Answer : The compound is synthesized via sulfonation of naphthalene derivatives. A common intermediate is N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, prepared by reacting 5-dimethylaminonaphthalene-1-sulfonyl chloride with ethylenediamine derivatives under anhydrous methanol at 293 K for 24 hours. Key parameters include solvent purity (dry methanol), stoichiometric control of carbon bisulfide, and column chromatography purification (dichloromethane-ethyl acetate, 1:8 v/v) to isolate the product . Reaction efficiency is sensitive to moisture and temperature fluctuations, necessitating inert atmospheric conditions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the sulfonyl group and aromatic proton environments. X-ray crystallography can resolve molecular geometry, such as the dihedral angle (89.63°) between the naphthalene ring and heterocyclic substituents, which affects fluorescence properties . Thin-layer chromatography (TLC) with UV detection is recommended for real-time reaction monitoring. Cross-reference spectral data with databases like NIST Chemistry WebBook to validate shifts and avoid misassignment .
Q. What precautions are necessary for handling this compound given its reactivity and stability?
- Methodological Answer : Although classified as non-hazardous, the compound may degrade under prolonged storage, forming reactive byproducts. Store in airtight, light-resistant containers at 2–8°C, and avoid exposure to humid environments . Use fume hoods for synthesis steps involving volatile reagents (e.g., carbon bisulfide). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during sulfonylation?
- Methodological Answer : Employ design-of-experiments (DoE) approaches to test variables such as solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature gradients, and catalyst loading. For example, increasing reaction temperature from 293 K to 313 K reduces reaction time but may increase sulfonic acid byproducts. Use high-performance liquid chromatography (HPLC) with photodiode array detection to quantify byproducts and iteratively refine conditions .
Q. How can contradictions in spectral data (e.g., NMR shifts or fluorescence intensity) across studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity effects or impurities. Reproduce experiments using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-dependent shifts. For fluorescence studies, validate excitation/emission wavelengths against dansyl chloride derivatives (e.g., 330 nm excitation, 510 nm emission) and account for pH-dependent quenching effects . Meta-analyses of published datasets, as proposed in receptor-response modeling studies, can identify systematic methodological biases .
Q. What advanced analytical techniques improve detection limits in trace analysis of sulfonated derivatives?
- Methodological Answer : Hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) enhance sensitivity for detecting sulfonated metabolites. Fluorescence polarization assays, leveraging the dansyl group’s inherent fluorescence, enable real-time monitoring of binding interactions (e.g., protein-ligand studies) at nanomolar concentrations . Calibrate instruments using certified reference materials (CRMs) to ensure reproducibility.
Q. How can mechanistic studies using computational models complement experimental data on sulfonamide reactivity?
- Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution in the sulfonyl chloride group, identifying reactive sites for nucleophilic attack. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., hydrophobic protein pockets), validated by crystallographic data . Pair computational predictions with kinetic studies (e.g., stopped-flow spectrophotometry) to validate reaction pathways.
Data Contradiction Analysis
Q. How should researchers address conflicting results in studies on the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH ranges (2–12) and analyze degradation products via LC-MS. Compare results with published literature using systematic review frameworks (e.g., PRISMA) to identify methodological differences, such as buffer composition or analytical technique sensitivity . Longitudinal designs, as seen in workplace presenteeism studies, can model temporal degradation trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
